molecular formula C18H20FN3O2 B5370809 2-[2-(4-fluorophenyl)morpholin-4-yl]-N-(pyridin-2-ylmethyl)acetamide

2-[2-(4-fluorophenyl)morpholin-4-yl]-N-(pyridin-2-ylmethyl)acetamide

Katalognummer B5370809
Molekulargewicht: 329.4 g/mol
InChI-Schlüssel: APGPKHRRHGXYNW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[2-(4-fluorophenyl)morpholin-4-yl]-N-(pyridin-2-ylmethyl)acetamide, also known as FLX475, is a small molecule inhibitor that targets the CCR4 receptor. CCR4 is a chemokine receptor that is involved in the migration of immune cells, particularly T cells, to sites of inflammation. FLX475 has shown potential in the treatment of various inflammatory diseases, including psoriasis, atopic dermatitis, and inflammatory bowel disease.

Wirkmechanismus

2-[2-(4-fluorophenyl)morpholin-4-yl]-N-(pyridin-2-ylmethyl)acetamide targets the CCR4 receptor, which is involved in the migration of immune cells, particularly T cells, to sites of inflammation. By inhibiting the CCR4 receptor, this compound reduces the migration of T cells to sites of inflammation, thereby reducing inflammation.
Biochemical and Physiological Effects:
This compound has been shown to reduce inflammation in various preclinical models of inflammatory diseases. In addition, this compound has been shown to reduce the production of pro-inflammatory cytokines, such as IL-17 and IL-23, in human T cells.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 2-[2-(4-fluorophenyl)morpholin-4-yl]-N-(pyridin-2-ylmethyl)acetamide is that it has shown efficacy in reducing inflammation in various preclinical models of inflammatory diseases. However, one limitation is that this compound has not yet been tested in clinical trials, so its efficacy and safety in humans are not yet known.

Zukünftige Richtungen

There are several future directions for research on 2-[2-(4-fluorophenyl)morpholin-4-yl]-N-(pyridin-2-ylmethyl)acetamide. One direction is to test the efficacy and safety of this compound in clinical trials for the treatment of psoriasis, atopic dermatitis, and inflammatory bowel disease. Another direction is to investigate the potential of this compound in the treatment of other inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. Finally, further research is needed to understand the mechanism of action of this compound and to identify potential biomarkers for patient selection and monitoring.

Synthesemethoden

2-[2-(4-fluorophenyl)morpholin-4-yl]-N-(pyridin-2-ylmethyl)acetamide can be synthesized using a multi-step process. The first step involves the reaction of 4-fluoroaniline with ethyl chloroacetate to form 4-fluoro-N-ethoxycarbonylaniline. This intermediate is then reacted with morpholine to form 2-(4-fluorophenyl)morpholine. The final step involves the reaction of 2-(4-fluorophenyl)morpholine with pyridine-2-carboxaldehyde to form this compound.

Wissenschaftliche Forschungsanwendungen

2-[2-(4-fluorophenyl)morpholin-4-yl]-N-(pyridin-2-ylmethyl)acetamide has shown potential in the treatment of various inflammatory diseases. In a preclinical study, this compound was found to reduce inflammation in a mouse model of psoriasis. This compound also showed efficacy in reducing inflammation in a mouse model of atopic dermatitis. In addition, this compound has been shown to reduce inflammation in a mouse model of inflammatory bowel disease.

Eigenschaften

IUPAC Name

2-[2-(4-fluorophenyl)morpholin-4-yl]-N-(pyridin-2-ylmethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O2/c19-15-6-4-14(5-7-15)17-12-22(9-10-24-17)13-18(23)21-11-16-3-1-2-8-20-16/h1-8,17H,9-13H2,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APGPKHRRHGXYNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CC(=O)NCC2=CC=CC=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.